molecular formula C19H13N5O2 B11416194 11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11416194
M. Wt: 343.3 g/mol
InChI Key: YCWGZOQLMYAVCA-UHFFFAOYSA-N
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Description

11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Triazatricyclic Core: This step involves the cyclization of a suitable precursor, often through a series of condensation reactions. The reaction conditions usually require a strong acid or base catalyst and elevated temperatures.

    Introduction of the Pyridin-3-ylmethyl Group: This step can be achieved through nucleophilic substitution reactions, where the pyridin-3-ylmethyl group is introduced to the triazatricyclic core.

    Oxidation and Methylation: The final steps involve selective oxidation and methylation to achieve the desired functional groups at specific positions on the triazatricyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to changes in its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 11-methyl-2,6-dioxo-7-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
  • 11-methyl-2,6-dioxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Uniqueness

The uniqueness of 11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile lies in its specific substitution pattern and the resulting electronic and steric effects. These properties confer distinct reactivity and biological activity compared to its analogs, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C19H13N5O2

Molecular Weight

343.3 g/mol

IUPAC Name

11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H13N5O2/c1-12-4-3-7-23-16(12)22-17-15(19(23)26)8-14(9-20)18(25)24(17)11-13-5-2-6-21-10-13/h2-8,10H,11H2,1H3

InChI Key

YCWGZOQLMYAVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3CC4=CN=CC=C4)C#N

Origin of Product

United States

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